molecular formula C17H22ClNO7 B608694 Lunacridine perchlorate CAS No. 114099-37-5

Lunacridine perchlorate

Cat. No. B608694
M. Wt: 387.813
InChI Key: WZPJHBBLPUDXFE-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lunacridine perchlorate isa bioactive chemical.

Scientific Research Applications

DNA Intercalation and Topoisomerase II Inhibition

Lunacridine, derived from Lunasia amara, exhibits significant activity as a DNA intercalator and an inhibitor of topoisomerase II. It has demonstrated anti-Staphylococcus aureus properties and effectiveness against specific human cell lines, including HeLa and H226 cells, due to its DNA intercalation activity. This places lunacridine among the class of DNA intercalating topoisomerase II inhibitors, offering potential therapeutic applications in cancer treatment (Prescott et al., 2007).

Molecular Docking and Cytotoxic Activity

Further insights into lunacridine's mechanism of action come from molecular docking studies. Lunacridine has been shown to dock intercalatively between DNA base pairs, suggesting interactions with adenine, thymine, and cytosine. This interaction potentially explains its cytotoxic activity against P388 murine leukemia cells, highlighting its relevance in cancer research (Zubair & Subehan, 2010).

Antidiabetic Potential through α-Glucosidase Inhibition

In addition to its anticancer properties, lunacridine has been investigated for its potential in treating diabetes. A molecular docking study indicated that lunacridine interacts with the α-glucosidase enzyme, which plays a role in glucose absorption in the small intestine. Its binding affinity was found to be close to that of the control drug, acarbose, suggesting lunacridine's potential as an antidiabetic agent through α-glucosidase inhibition (Adriani et al., 2019).

Environmental Occurrence of Perchlorate

While lunacridine is a focal point for medical research, perchlorate, its salt form, has been extensively studied in environmental contexts. Perchlorate is a strong oxidizer often associated with contamination in water sources and has implications for thyroid gland function. Understanding the environmental occurrence and impact of perchlorate is essential for assessing potential health risks (Kumarathilaka et al., 2016).

properties

CAS RN

114099-37-5

Product Name

Lunacridine perchlorate

Molecular Formula

C17H22ClNO7

Molecular Weight

387.813

IUPAC Name

2(1H)-Quinolinone, 3-((2R)-2-hydroxy-3-methylbutyl)-4,8-dimethoxy-1-methyl-, perchlorate

InChI

InChI=1S/C17H22ClNO7/c1-10(2)14(26-18(21,22)23)9-12-16(25-5)11-7-6-8-13(24-4)15(11)19(3)17(12)20/h6-8,10,14H,9H2,1-5H3/t14-/m1/s1

InChI Key

WZPJHBBLPUDXFE-CQSZACIVSA-N

SMILES

O=C1N(C)C2=C(C=CC=C2OC)C(OC)=C1C[C@@H](OCl(=O)(=O)=O)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lunacridine perchlorate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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